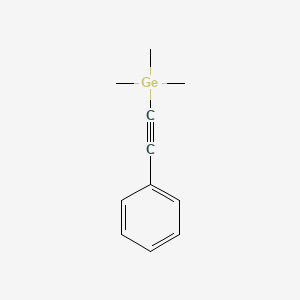
Acetylene, 1-phenyl-2-trimethylgermyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylene, 1-phenyl-2-trimethylgermyl-: is an organogermanium compound with the molecular formula C11H14Ge and a molecular weight of 218.87 g/mol This compound is characterized by the presence of a phenyl group and a trimethylgermyl group attached to an acetylene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetylene, 1-phenyl-2-trimethylgermyl- typically involves the reaction of phenylacetylene with trimethylgermanium chloride in the presence of a base such as sodium amide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Acetylene, 1-phenyl-2-trimethylgermyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form germyl-substituted alkenes or alkanes.
Substitution: The phenyl or trimethylgermyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, acids, or bases can be employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germyl-substituted ketones or alcohols, while reduction may produce germyl-substituted alkenes or alkanes .
Applications De Recherche Scientifique
Chemistry: Acetylene, 1-phenyl-2-trimethylgermyl- is used as a precursor in the synthesis of various organogermanium compounds. It serves as a building block for the development of new materials with unique electronic and optical properties .
Biology and Medicine: Research into the biological and medicinal applications of organogermanium compounds, including Acetylene, 1-phenyl-2-trimethylgermyl-, is ongoing. These compounds are being investigated for their potential therapeutic effects, such as anti-cancer and immunomodulatory activities .
Industry: In the industrial sector, Acetylene, 1-phenyl-2-trimethylgermyl- is explored for its potential use in the production of advanced materials, including semiconductors and polymers. Its unique chemical properties make it a valuable component in the development of high-performance materials .
Mécanisme D'action
The mechanism of action of Acetylene, 1-phenyl-2-trimethylgermyl- involves its interaction with specific molecular targets and pathways. The phenyl and trimethylgermyl groups contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
- Acetylene, 1-phenyl-2-trimethylsilanyl-
- Acetylene, 1-phenyl-2-trimethylstannyl-
- Acetylene, 1-phenyl-2-trimethylplumbyl-
Comparison: Compared to its silicon, tin, and lead analogs, Acetylene, 1-phenyl-2-trimethylgermyl- exhibits unique properties due to the presence of germanium. Germanium imparts distinct electronic and steric effects, influencing the compound’s reactivity and stability. This makes Acetylene, 1-phenyl-2-trimethylgermyl- particularly valuable in applications where these properties are advantageous .
Propriétés
Numéro CAS |
4131-47-9 |
|---|---|
Formule moléculaire |
C11H14Ge |
Poids moléculaire |
218.86 g/mol |
Nom IUPAC |
trimethyl(2-phenylethynyl)germane |
InChI |
InChI=1S/C11H14Ge/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clé InChI |
OAWRTCPYVZYTCQ-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)(C)C#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


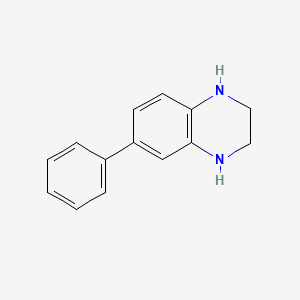
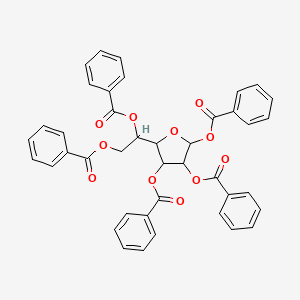
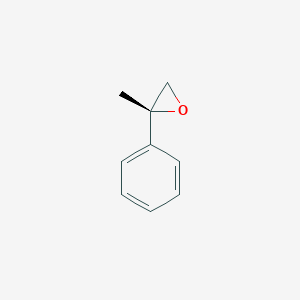
![1-Benzyl-5-[(2-hydroxyethylamino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14157988.png)
![[(E)-2-(oxan-2-yl)ethenyl]boronic acid](/img/structure/B14157994.png)
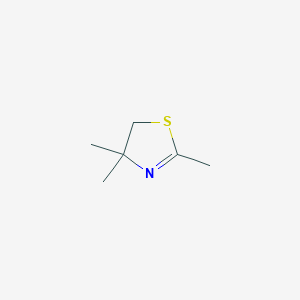
![2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14158016.png)
![2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14158022.png)
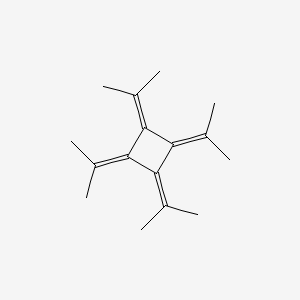

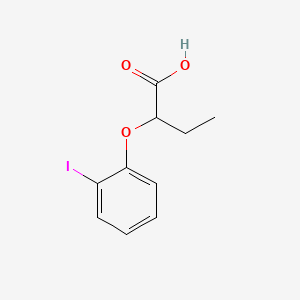
![1-[(3-Methylnaphthalen-2-yl)methyl]piperidine](/img/structure/B14158036.png)

![[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate](/img/structure/B14158046.png)
